![molecular formula C16H23BO4 B6148501 methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate CAS No. 917024-58-9](/img/no-structure.png)
methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
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Overview
Description
The compound appears to contain a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a phenyl ring . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, has been analyzed . The compound has a molecular formula of C10H17BN2O2 and an average mass of 208.065 Da .Chemical Reactions Analysis
Boronic esters are known to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . They can also undergo oxidation to form boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, the density is reported to be 0.882 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Complex Molecules
This compound can be used as an intermediate in the synthesis of complex molecules . It is obtained through a three-step substitution reaction .
Crystal Structure Analysis
The compound can be used in the study of crystal structures . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .
Drug Research
Boric acid compounds like this are often used as enzyme inhibitors or specific ligand drugs . They can be used in the treatment of tumors and microbial infections .
Anticancer Research
In the research of anticancer drugs, enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of certain cancer cells .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
Organic Synthesis
In the organic synthesis of drugs, it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Electrochemical Properties
It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Chemical Stability Estimation
The compound can be used in the calculation of HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .
Mechanism of Action
Target of Action
Compounds containing the 1,3,2-dioxaborolane moiety are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its interaction with other reactants in a chemical reaction. The boron atom in the 1,3,2-dioxaborolane moiety can form a covalent bond with a carbon atom, facilitating the transfer of a phenyl group in cross-coupling reactions .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it’s primarily used in synthetic chemistry. The products synthesized using this compound could potentially interact with various biochemical pathways depending on their structure and function .
Result of Action
The result of the compound’s action is the formation of new covalent bonds during chemical reactions, particularly in the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling .
Action Environment
The efficacy and stability of “methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate” can be influenced by various environmental factors such as temperature, pH, and the presence of a catalyst . It’s typically stored in a cool, dry place to maintain its stability .
Safety and Hazards
Future Directions
The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research . Future directions could include the development of new synthetic methods involving boronic esters, as well as their application in the synthesis of complex organic molecules .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate involves the reaction of 3-bromopropionic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane followed by Suzuki coupling with 3-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid and subsequent esterification with methanol and sulfuric acid.", "Starting Materials": [ "3-bromopropionic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "3-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid", "methanol", "sulfuric acid" ], "Reaction": [ "3-bromopropionic acid is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of potassium carbonate and palladium catalyst to form methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate.", "The resulting product is then subjected to Suzuki coupling with 3-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid in the presence of palladium catalyst and triphenylphosphine to form methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate.", "Finally, the product is esterified with methanol and sulfuric acid to yield the desired compound, methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate." ] } | |
CAS RN |
917024-58-9 |
Product Name |
methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
Molecular Formula |
C16H23BO4 |
Molecular Weight |
290.2 |
Purity |
95 |
Origin of Product |
United States |
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